AP102
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Overview
Description
AP-102 is a dual somatostatin receptor subtype 2 and subtype 5-specific somatostatin analog. It is a disulfide-bridged octapeptide containing synthetic iodinated amino acids. AP-102 binds with subnanomolar affinity to somatostatin receptor subtype 2 and somatostatin receptor subtype 5, making it a potent compound for research in acromegaly and neuroendocrine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
AP-102 is synthesized through a series of peptide coupling reactions. The process involves the incorporation of synthetic iodinated amino acids into the peptide chain. The disulfide bridge is formed between cysteine residues to stabilize the octapeptide structure. The reaction conditions typically involve the use of peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of AP-102 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography. The final product is lyophilized to obtain a stable powder form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
AP-102 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in AP-102 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: The iodinated phenylalanine and tyrosine residues can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing peptides.
Substitution: Azido-derivatives or other substituted peptides.
Scientific Research Applications
AP-102 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting growth hormone release and prolactin release from anterior pituitary cells.
Medicine: Explored for its potential in treating acromegaly and neuroendocrine tumors due to its high affinity for somatostatin receptor subtype 2 and subtype 5.
Mechanism of Action
AP-102 exerts its effects by binding to somatostatin receptor subtype 2 and subtype 5 with high affinity. This binding inhibits the release of growth hormone and prolactin from anterior pituitary cells. The molecular targets include the somatostatin receptors, and the pathways involved are related to the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Similar Compounds
Somatostatin-14: A natural peptide hormone with similar inhibitory effects on growth hormone release.
Octreotide: A synthetic somatostatin analog with a longer half-life and similar receptor affinity.
Lanreotide: Another synthetic analog used in the treatment of acromegaly and neuroendocrine tumors.
Uniqueness of AP-102
AP-102 is unique due to its dual specificity for somatostatin receptor subtype 2 and subtype 5, which allows for more targeted therapeutic effects. Its synthetic iodinated amino acids and disulfide-bridged structure provide enhanced stability and binding affinity compared to other analogs .
Properties
CAS No. |
846569-60-6 |
---|---|
Molecular Formula |
C50H66I2N12O10S2 |
Molecular Weight |
1313.1 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1 |
InChI Key |
ISZMJWBQCGWNNM-DQIXCUPKSA-N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2 (4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide AP-102 AP102 H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2 L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide |
Origin of Product |
United States |
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